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Compound of Interest

Compound Name: (R,R,S)-GAT107

Cat. No.: B15617157 Get Quote

(R,R,S)-GAT107, a novel α7 nicotinic acetylcholine receptor (α7 nAChR) ago-positive allosteric

modulator (ago-PAM), has demonstrated significant therapeutic potential across a range of

preclinical inflammatory models. This guide provides a comparative analysis of its efficacy

against other therapeutic alternatives, supported by experimental data, detailed protocols, and

pathway visualizations to aid researchers and drug development professionals in evaluating its

standing as a promising anti-inflammatory agent.

Executive Summary
(R,R,S)-GAT107 distinguishes itself by targeting the cholinergic anti-inflammatory pathway, a

neural mechanism that regulates immune responses. As an ago-PAM, it not only enhances the

affinity of the endogenous ligand acetylcholine but also directly activates the α7 nAChR,

leading to a robust and sustained anti-inflammatory effect. This dual mechanism of action has

translated into potent efficacy in models of ventilator-associated pneumonia,

neuroinflammation, and inflammatory pain, in some instances surpassing the effects of existing

therapeutic agents.

Data Presentation: Efficacy Comparison
The following tables summarize the quantitative efficacy of (R,R,S)-GAT107 in comparison to

vehicle controls and alternative treatments in key inflammatory models.

Table 1: Ventilator-Associated Pneumonia (VAP) Model
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Treatment
Group

Dosage
Key Efficacy
Endpoint

Result Citation

(R,R,S)-GAT107 3.3 mg/kg, i.p. Survival Rate 60% [1]

Vehicle Control - Survival Rate 20% [1]

GTS-21 (partial

α7nAChR

agonist)

Not specified Survival Rate
No significant

alteration
[1]

(R,R,S)-GAT107 3.3 mg/kg, i.p.

Airway HMGB1

Levels (Arbitrary

Units)

762.7 ± 190.1 [1]

Vehicle Control

(Hyperoxia + PA)
-

Airway HMGB1

Levels (Arbitrary

Units)

6350.5 ± 805.1 [1]

GTS-21 4 mg/kg
Airway HMGB1

Levels

Significantly

decreased vs.

control

[2]

Table 2: Experimental Autoimmune Encephalomyelitis
(EAE) Model
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Treatment
Group

Dosage
Key Efficacy
Endpoint

Result Citation

(R,R,S)-GAT107 Not specified
Disease Severity

Reduction
70% [3][4]

Placebo -
Disease Severity

Reduction
- [4]

(R,R,S)-GAT107 Not specified

Pro-inflammatory

Cytokine

Reduction (IL-6,

IL-17)

Significant

decrease
[3]

(R,R,S)-GAT107 Not specified

Anti-

inflammatory

Cytokine

Increase (IL-10)

Significant

increase
[3]

Fingolimod

(prophylactic)
0.3 mg/kg, oral

Clinical Score

Reduction

Significant

reduction
[5]

Table 3: Complete Freund's Adjuvant (CFA)-Induced
Inflammatory Pain Model
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Treatment
Group

Dosage
Key Efficacy
Endpoint

Result Citation

(R,R,S)-GAT107
1, 3, 10 mg/kg,

i.p.

Reversal of

Mechanical

Allodynia

Dose-dependent

reversal
[6][7]

Vehicle Control -

Reversal of

Mechanical

Allodynia

- [6]

(R,R,S)-GAT107
1, 3, 10 mg/kg,

i.p.

Reversal of

Thermal

Hyperalgesia

Dose-dependent

reversal
[6]

Indomethacin 4 mg/kg, s.c.
Reduction in

Paw Swelling

Significant

reduction
[8]

Indomethacin-

loaded

nanocapsules

4 mg/kg

indomethacin

Inhibition of

Edema
35 ± 2% [9]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and comprehensive understanding.

Ventilator-Associated Pneumonia (VAP) Mouse Model
Animal Model: Male C57BL/6 mice.

Induction of VAP: Mice were exposed to >95% oxygen (hyperoxia) for 72 hours. Following

hyperoxia exposure, mice were inoculated with Pseudomonas aeruginosa (0.1 x 10^8

CFUs/mouse) and returned to a 21% oxygen environment.[1]

Treatment: (R,R,S)-GAT107 (3.3 mg/kg) or vehicle was administered intraperitoneally every

12 hours, commencing at 24 hours of hyperoxia.[1]
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Efficacy Assessment: Survival rates were monitored. Bronchoalveolar lavage fluid was

collected 24 hours post-inoculation to measure levels of High Mobility Group Box 1 (HMGB1)

via Western blot.[1]

Experimental Autoimmune Encephalomyelitis (EAE)
Mouse Model

Animal Model: C57BL/6 mice.

Induction of EAE: EAE was induced by the administration of Myelin Oligodendrocyte

Glycoprotein (MOG35-55).[4]

Treatment: EAE-induced mice were treated with (R,R,S)-GAT107 or a placebo for 9 days,

starting from the day of EAE induction.[4]

Efficacy Assessment: Disease severity was clinically assessed. Immunological evaluations

included the analysis of immune cell populations and cytokine production (IL-6, IL-17, and IL-

10).[3][4]

Complete Freund's Adjuvant (CFA)-Induced
Inflammatory Pain Mouse Model

Animal Model: Mice.

Induction of Inflammatory Pain: 20 µL of CFA (50%, diluted in mineral oil) was injected

intraplantarly into the right hind paw.[6]

Treatment: (R,R,S)-GAT107 (1, 3, and 10 mg/kg) or vehicle was administered

intraperitoneally on day 3 post-CFA injection.[6]

Efficacy Assessment: Mechanical allodynia was measured using the von Frey test, and

thermal hyperalgesia was assessed using the Hargreaves test before and after CFA injection

and subsequent treatment.[6]

Mandatory Visualizations
Signaling Pathways
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The anti-inflammatory effects of (R,R,S)-GAT107 are mediated through the activation of the α7

nAChR, which in turn modulates several downstream signaling pathways.
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Caption: Signaling pathway of (R,R,S)-GAT107 via α7 nAChR activation.

Experimental Workflows
The following diagrams illustrate the workflows for the preclinical models discussed.
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Caption: Experimental workflow for the Ventilator-Associated Pneumonia model.

Start:
C57BL/6 Mice

EAE Induction
(MOG35-55)

GAT107 or Placebo
(for 9 days from induction)

Efficacy Assessment:
- Clinical Score

- Cytokine Levels

Click to download full resolution via product page

Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis model.
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Caption: Experimental workflow for the CFA-Induced Inflammatory Pain model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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